Comparative Synthesis Yield and Purity: Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase vs. Liquid-Phase Methods
In the synthesis of the ADC linker fragment Fmoc-Ala-Ala-Asn-PAB, a solid-phase synthesis method utilizing Fmoc-Ala-Ala-Asn(Trt)-OH as an intermediate achieves a total yield exceeding 90% and an HPLC purity of over 97% for the final product [1]. This represents a significant improvement over a previously reported liquid-phase synthesis of the related compound Fmoc-Ala-Ala-Asn(Trt)-PAB, which achieved a total yield of only 67.7% [1].
| Evidence Dimension | Synthesis Yield of ADC Linker Fragment |
|---|---|
| Target Compound Data | Total yield: >90%; HPLC purity: >97% (as an intermediate in a solid-phase method) |
| Comparator Or Baseline | Liquid-phase synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB |
| Quantified Difference | Yield improvement of >22.3 percentage points (from 67.7% to >90%) |
| Conditions | Solid-phase peptide synthesis on amino resin for Fmoc-Ala-Ala-Asn-PAB; liquid-phase method from prior art. |
Why This Matters
This yield differential directly impacts the cost-effectiveness and scalability of ADC linker manufacturing, making the solid-phase route enabled by this building block more attractive for industrial production.
- [1] Chinese Patent CN 202311701427. (2024). A solid-phase synthesis method for antibody-drug conjugate linkers. Abstract and Technical Field. View Source
